molecular formula C3H5ClN2OS B112306 2-Aminothiazol-4(5H)-one hydrochloride CAS No. 2192-06-5

2-Aminothiazol-4(5H)-one hydrochloride

Cat. No.: B112306
CAS No.: 2192-06-5
M. Wt: 152.60 g/mol
InChI Key: YBDFGIGPQKUYGW-UHFFFAOYSA-N
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Description

2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts

Biochemical Analysis

Biochemical Properties

2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .

Transport and Distribution

It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.

Biological Activity

2-Aminothiazol-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential against various diseases, including cancer and infectious diseases, along with its mechanism of action.

2-Aminothiazol-4(5H)-one can be synthesized through various methods, typically involving the reaction of thiourea with α-chloro esters or other precursors. The synthesis pathway often yields derivatives with varying substituents that influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-aminothiazole derivatives. For instance, compounds derived from 2-aminothiazol-4(5H)-one have shown promising results in reducing tumor growth in xenograft models. One study reported a compound with a tumor/control (T/C) value of 61% against HCA-7 human colonic adenocarcinoma cells when administered at a dose of 200 mg/kg over five days, indicating significant antitumor efficacy .

Table 1: Summary of Anticancer Activity of 2-Aminothiazole Derivatives

CompoundCell LineDose (mg/kg)T/C Value (%)
1aHCA-7 (Colonic Adenocarcinoma)20061
1bSW837 (Rectum Adenocarcinoma)20040
1cA549 (Lung Adenocarcinoma)10038

Anti-inflammatory Activity

The anti-inflammatory effects of 2-aminothiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that certain derivatives exhibit IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents .

Table 2: COX Inhibition Activity of Selected Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound 1a7.210.83
Compound 1bNot reported0.71
Compound 1cNot reported0.09

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-aminothiazole have also been investigated, particularly against Mycobacterium tuberculosis. One derivative demonstrated an MIC value of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antibacterial activity .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymes : Many derivatives act as inhibitors of enzymes such as COX and β-ketoacyl synthase (mtFabH), which are crucial in inflammatory pathways and bacterial fatty acid synthesis, respectively.
  • Molecular Docking Studies : Computational studies have revealed that these compounds bind effectively to the active sites of target enzymes, facilitating their inhibitory effects. For instance, strong hydrogen bonding interactions were noted with amino acids in the binding sites of PDE5 and COX enzymes .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

  • Case Study A : A derivative was tested in vivo on mice bearing human tumor xenografts, demonstrating significant tumor suppression compared to controls.
  • Case Study B : In vitro assays showed that a specific derivative significantly reduced PGE2 levels in human colon cancer cells, correlating with its COX-2 inhibitory activity.

Properties

CAS No.

2192-06-5

Molecular Formula

C3H5ClN2OS

Molecular Weight

152.60 g/mol

IUPAC Name

2-imino-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H

InChI Key

YBDFGIGPQKUYGW-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(S1)N.Cl

Canonical SMILES

C1C(=O)NC(=N)S1.Cl

Key on ui other cas no.

2192-06-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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